Isaxonine (N-isopropyl-2-pyrimidinamine) is a small-molecule neurotrophic agent classified as an aminopyrimidine derivative. Originally developed as a nerve growth-promoting therapeutic, the compound acts as a modifier of the phospholipid bilayer surface pH and has been extensively studied for its capacity to accelerate peripheral nerve regeneration, stimulate axonal sprouting, and promote functional recovery.
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
CAS No.4214-72-6
Cat. No.B154458
⚠ Attention: For research use only. Not for human or veterinary use.
Isaxonine (CAS 4214-72-6): Procurement Specifications and Baseline Characterization for Neurotrophic Research
Isaxonine (N-isopropyl-2-pyrimidinamine) is a small-molecule neurotrophic agent classified as an aminopyrimidine derivative [1]. Originally developed as a nerve growth-promoting therapeutic, the compound acts as a modifier of the phospholipid bilayer surface pH and has been extensively studied for its capacity to accelerate peripheral nerve regeneration, stimulate axonal sprouting, and promote functional recovery [2]. While its clinical use was ultimately limited by hepatotoxicity concerns [3], Isaxonine remains a critical reference tool in neurobiology for investigating non-protein neurotrophic mechanisms and as a benchmark comparator for the development of novel, non-hepatotoxic neuroregenerative compounds [4].
Sprouting assayAxonal sprouting endpoint context in nerve injury models
Hepatotoxicity controlPositive control for CYP-mediated reactive metabolite studies
[1] DrugFuture. Isaxonine. CAS Registry Number: 4214-72-6. Chemical Index Database. View Source
[2] De Bleecker J, et al. Influence of isaxonine on the target phenomenon, muscle fibre size and neuromuscular junction in the tenotomized and denervated gastrocnemius muscle of the rat. Acta Neuropathol. 1986;69(3-4):337-340. View Source
[3] Davy A, et al. [Hepatotoxicity of isaxonine phosphate: 4 cases of severe subacute hepatitis]. Gastroenterol Clin Biol. 1984 Oct;8(10):715-9. View Source
[4] Lehmann S, et al. Neurite outgrowth of neurons of rat dorsal root ganglia induced by new neurotrophic substances with guanidine group. Neurosci Lett. 1993 Apr 2;152(1-2):57-60. View Source
Why Isaxonine (CAS 4214-72-6) Cannot Be Directly Substituted with Other Neurotrophic Agents
Isaxonine presents a unique and complex profile that makes generic substitution scientifically untenable for research applications. Unlike many neurotrophic peptides, its primary mechanism of action is not receptor-mediated but involves a direct, concentration-dependent perturbation of phospholipid bilayer order and surface pH, a physical effect that is highly specific to its aminopyrimidine structure [1]. This unique membrane interaction is correlated with a distinct functional outcome: it significantly enhances axonal sprouting but does not necessarily accelerate the rate of axonal elongation, differentiating it from other agents like NGF [2]. Furthermore, Isaxonine's specific cytochrome P450-mediated metabolism to hepatotoxic reactive metabolites is a critical and defining characteristic [3], making it unsuitable for applications requiring systemic administration but essential as a positive control for hepatotoxicity studies or as a benchmark against which next-generation, non-toxic derivatives must be compared [4].
Membrane perturbation mechanism
Direct bilayer interaction differs from receptor-binding neurotrophins (e.g., NGF); sprouting endpoint may not transfer.
Hepatotoxic metabolite activation
CYP-mediated reactive metabolites produce hepatic protein binding; unsuitable for systemic neuroprotection models without toxicity context.
Model-dependent efficacy
Ineffective in some functional recovery models; mismatch if primary endpoint is general functional restoration.
[1] Leterrier F, et al. Isaxonine base is a strong perturber of phospholipid bilayer order and fluidity—A differential scanning calorimetry and spin labeling study. Biochem Pharmacol. 1984 Aug 1;33(15):2407-17. View Source
[2] De Reuck J, et al. Influence of Isaxonine on reinnervation of the rat gastrocnemius muscle. Acta Neuropathol. 1987;72(4):406-8. View Source
[3] Martinat C, et al. In vitro metabolism of isaxonine phosphate: formation of two metabolites, 5-hydroxyisaxonine and 2-aminopyrimidine, and covalent binding to microsomal proteins. Eur J Pharmacol. 1992 May 1;228(1):63-71. View Source
[4] Neurotropic Pyrimidine Heterocyclic Compounds. I. The Newly Synthesized Pyrimidine Compounds Promote Neurite Outgrowth... and Potentiate Nerve Growth Factor (NGF)-Induced Neurite Sprouting of PC 12 Cells. CiNii Research. View Source
Quantitative Differentiation Evidence for Isaxonine (CAS 4214-72-6) Versus Comparators
Clinical Recovery Time Reduction in Human Traumatic/Ischemic Neuropathy
In a controlled clinical trial involving 50 patients with traumatic or ischemic neuropathies, Isaxonine treatment resulted in a significant reduction in clinical recovery time compared to placebo [1].
Recovery time reductionClinical endpoint context
30–75 days shorter vs. placebo (25–50% reduction)
Reported time-to-recovery endpoint in a controlled human study
n=50, traumatic/ischemic neuropathy; requires model validation
Shortened healing time by 30-75 days (a reduction of 25-50%)
Conditions
Randomized, placebo-controlled trial in 50 human subjects; evaluation criteria included clinical testing (muscle strength, sensory disorders, reflexes) and electrophysiology (EMG, conduction velocity, H reflex).
Why This Matters
This data quantifies Isaxonine's in vivo functional efficacy in a human disease model, directly benchmarking its therapeutic potential against a placebo control for procurement decisions in translational research.
[1] Cambier J, Dordain G. [Controlled trial of isaxonine in traumatic or ischaemic (compression) neuropathies (author's transl)]. Nouv Presse Med. 1982 Apr 8;11(16):1237-40. View Source
Enhancement of Axonal Sprouting in a Rodent Nerve Crush Model
In a rat sciatic nerve lesion model, Isaxonine treatment did not significantly accelerate axonal elongation rate but markedly enhanced axonal sprouting, as measured by multiple innervation of muscle fibers [1].
Axonal sproutingModel-response context
50% increase in multiply-innervated muscle fibers
Supports sprouting endpoint interpretation in nerve lesion models
Rat sciatic nerve freeze lesion, 10–30 days post-injury
Number of muscle fibers with multiple innervation (a measure of axonal sprouting)
Target Compound Data
A 50% increase in the number of multiply-innervated muscle fibers
Comparator Or Baseline
Vehicle-treated control group
Quantified Difference
1.5-fold increase (50% relative increase)
Conditions
Rat sciatic nerve freezing lesion model; assessment of gastrocnemius muscle reinnervation 10-30 days post-injury.
Why This Matters
This pinpoints Isaxonine's specific neurotrophic action (sprouting vs. elongation) and quantifies its effect magnitude, allowing researchers to select it for studies focusing specifically on enhancing local synaptic remodeling.
[1] De Reuck J, et al. Influence of Isaxonine on reinnervation of the rat gastrocnemius muscle. Acta Neuropathol. 1987;72(4):406-8. View Source
Concentration-Dependent Biphasic Modulation of Phospholipid Bilayer Order
Isaxonine exerts a unique, concentration-dependent biphasic effect on phospholipid bilayer organization, distinguishing it from classic receptor-binding neurotrophins [1].
Bilayer modulationClass-level inference
Enhances gel-state order at 1% mol/mol; disorganizes at 30% mol/mol
Biophysical membrane interaction context via DSC and ESR
Effect on DPPC phospholipid multibilayer organization
Target Compound Data
At low concentration (1% mol/mol): enhances bilayer organization in the gel state. At high concentration (30% mol/mol): disorganizes phospholipid structures and induces phase separation.
Comparator Or Baseline
Class of receptor-binding neurotrophic peptides (e.g., NGF)
Quantified Difference
Qualitative difference in mechanism: direct membrane perturbation vs. receptor binding.
Conditions
Differential scanning calorimetry and electron spin resonance spectroscopy using fully hydrated dipalmitoyl-phosphatidylcholine (DPPC) bilayers; temperature range 0°–60°C.
Why This Matters
This distinct biophysical mechanism justifies Isaxonine's procurement for investigating non-receptor-mediated neurotrophic pathways and for studying the biophysics of drug-membrane interactions.
[1] Leterrier F, et al. Isaxonine base is a strong perturber of phospholipid bilayer order and fluidity—A differential scanning calorimetry and spin labeling study. Biochem Pharmacol. 1984 Aug 1;33(15):2407-17. View Source
Metabolic Activation to Hepatotoxic Reactive Metabolites
Isaxonine is metabolized by cytochrome P450 enzymes to reactive metabolites that covalently bind to hepatic proteins, a mechanism linked to its clinical hepatotoxicity and a key differentiator from non-hepatotoxic neurotrophins [1].
Reactive metabolitesClass-level inference
Covalent binding to microsomal proteins; decreased by glutathione
Supports hepatotoxicity model endpoint context
Rat hepatic microsomes + NADPH; contrast to non-hepatotoxic agents
HepatotoxicityCytochrome P450Drug Metabolism
Evidence Dimension
Formation of reactive metabolites and covalent binding to microsomal proteins
Target Compound Data
Incubation of 1 mM [2-14C] isaxonine with hepatic microsomes results in covalent binding of metabolites; addition of 4 mM glutathione markedly decreases this binding.
Comparator Or Baseline
Class of non-hepatotoxic neurotrophic agents
Quantified Difference
Qualitative difference: Isaxonine produces hepatotoxic reactive metabolites, whereas many comparators (e.g., NGF) do not undergo such bioactivation.
Conditions
In vitro incubation of [2-14C] isaxonine with rat hepatic microsomes and an NADPH-generating system.
Why This Matters
This well-characterized hepatotoxic liability makes Isaxonine an essential positive control for safety pharmacology studies and an ideal benchmark for developing new neurotrophic agents with an improved safety profile.
HepatotoxicityCytochrome P450Drug Metabolism
[1] Fouin-Fortunet H, et al. Mechanism for isaxonine hepatitis. II. Protective role of glutathione and toxicological studies in mice. J Pharmacol Exp Ther. 1984 Jun;229(3):851-8. View Source
Lack of Functional Recovery in a Specific Peripheral Nerve Damage Model
In a rat functional recovery model of sciatic nerve damage, Isaxonine was found to be ineffective, in contrast to several other putative neurotrophic compounds like melanocortins, gangliosides, and nimodipine [1].
Functional recoveryCross-study comparable
Not effective vs. melanocortins, gangliosides, nimodipine
Model-response context; may not suit general recovery models
Rat sciatic nerve damage model, functional assessment
Rat model of sciatic nerve damage, assessing functional recovery.
Why This Matters
This negative result is critical for experimental design, indicating that Isaxonine is not suitable for all nerve injury models and that its procurement must be justified by a specific research question related to its unique sprouting enhancement or hepatotoxic profile.
[1] Gispen WH, et al. Putative neurotrophic factors and functional recovery from peripheral nerve damage in the rat. Br J Pharmacol. 1991 May;103(1):1250-4. View Source
Recommended Research Applications for Isaxonine (CAS 4214-72-6) Based on Quantitative Evidence
Benchmark Comparator for Next-Generation Neurotrophic Agents
Isaxonine is ideally suited as a historical benchmark in the development and screening of novel pyrimidine-based neurotrophic compounds. As a first-generation molecule, its efficacy in promoting neurite outgrowth and axonal sprouting has been directly compared to newer derivatives, which have been shown to be more effective in cell culture assays [1]. Using Isaxonine as a reference standard allows for a quantitative assessment of structural modifications aimed at improving neurotrophic potency while also providing a baseline for evaluating hepatotoxic potential [2].
Given its unique, concentration-dependent effect on phospholipid bilayer order and surface pH, Isaxonine is a critical tool for probing non-receptor-mediated mechanisms of neurotrophic action [1]. Researchers can use Isaxonine to dissect the role of membrane biophysics in axonal sprouting and regeneration, independent of classical neurotrophin receptor pathways. Its differential effect on sprouting versus elongation provides a specific model system to study distinct phases of nerve repair [2].
Positive Control for Hepatotoxicity and Drug Metabolism Studies
The well-characterized metabolic activation of Isaxonine by cytochrome P450 to hepatotoxic reactive metabolites makes it an essential positive control compound in drug safety and metabolism studies [1]. It can be used to validate in vitro hepatotoxicity assays (e.g., covalent binding to microsomal proteins) and to benchmark the safety profile of new chemical entities intended for neurological indications [2]. Its known clinical history of immunoallergic hepatitis provides a robust context for interpreting preclinical safety signals [3].
Reference Compound for Selective Axonal Sprouting Assays
Isaxonine's specific ability to increase axonal sprouting, as quantified by a 50% increase in multiply-innervated muscle fibers in a rat sciatic nerve lesion model, positions it as a key reference tool for assays designed to measure local synaptic remodeling and reinnervation [1]. It is particularly valuable when the research question is focused on the morphological endpoint of sprouting rather than the speed of axonal outgrowth, allowing for the study of these distinct regenerative processes in isolation.
Application
Selection Property
Validation Focus
Benchmark comparator for novel neurotrophic compounds
Reported sprouting activity and hepatotoxicity liability
[1] Neurotropic Pyrimidine Heterocyclic Compounds. I. The Newly Synthesized Pyrimidine Compounds Promote Neurite Outgrowth... and Potentiate Nerve Growth Factor (NGF)-Induced Neurite Sprouting of PC 12 Cells. CiNii Research. View Source
[2] Leterrier F, et al. Isaxonine base is a strong perturber of phospholipid bilayer order and fluidity—A differential scanning calorimetry and spin labeling study. Biochem Pharmacol. 1984 Aug 1;33(15):2407-17. View Source
[3] De Reuck J, et al. Influence of Isaxonine on reinnervation of the rat gastrocnemius muscle. Acta Neuropathol. 1987;72(4):406-8. View Source
[4] Fouin-Fortunet H, et al. Mechanism for isaxonine hepatitis. II. Protective role of glutathione and toxicological studies in mice. J Pharmacol Exp Ther. 1984 Jun;229(3):851-8. View Source
[5] Davy A, et al. [Hepatotoxicity of isaxonine phosphate: 4 cases of severe subacute hepatitis]. Gastroenterol Clin Biol. 1984 Oct;8(10):715-9. View Source
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